1H-Indole-7-carboxamide
Overview
Description
1H-Indole-7-carboxamide is a chemical compound that belongs to the indole family, which is a group of compounds known for their presence in natural products and pharmaceuticals. The indole core is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 7-carboxamide substitution on the indole ring indicates the presence of a carboxamide group at the seventh position of the indole core.
Synthesis Analysis
The synthesis of various 1H-indole carboxamide derivatives has been explored in several studies. For instance, a base-controlled synthesis of 2-substituted 1H-indole-3-carboxamides has been developed using PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature . Another study reports a one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines, exploiting the ability of the indole nucleus to interrupt the classical Ugi reaction . Additionally, a one-pot synthesis method has been developed for 2-amino-indole-3-carboxamides starting from 2-halonitrobenzene and cyanoacetamides .
Molecular Structure Analysis
The molecular structure of 1H-indole carboxamide derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide was determined by single crystal X-ray diffraction, revealing a planar molecular structure and the formation of centrosymmetric dimeric rings through N-H ------ O hydrogen bonds . Similarly, the three-dimensional structure of an indole acetamide derivative was determined using single crystal X-ray diffraction studies, and its geometry optimization was performed using density functional theory calculations .
Chemical Reactions Analysis
1H-Indole carboxamides can undergo various chemical reactions. The carbonyl group in 1H-indole-3-carboxaldehyde derivatives, for example, facilitates C–C and C–N coupling reactions and reductions, making them key intermediates for the preparation of biologically active compounds and indole alkaloids . The reactivity of these compounds allows for the synthesis of a wide range of heterocyclic derivatives with potential pharmaceutical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-indole carboxamides are influenced by their molecular structure. The presence of substituents on the indole ring can affect the compound's solubility, melting point, and stability. For instance, the planarity of the molecule and the intermolecular hydrogen bonding can impact the crystal packing and, consequently, the melting point . The electronic properties, such as the distribution of electron density across the molecule, can be studied through analyses of the frontier molecular orbitals, which provide insights into the electronic charge transfer within the molecule .
Scientific Research Applications
Allosteric Modulation of Dopamine D2 Receptor
1H-Indole-7-carboxamide derivatives have been explored for their role in modulating the dopamine D2 receptor. Specifically, they have been shown to negatively modulate the binding of dopamine, indicating potential applications in neurological and psychiatric disorders (Mistry et al., 2015).
Synthesis and Chemical Reactions
The chemical properties of 1H-Indole-7-carboxamide have been utilized in various synthetic applications. For example, its coupling with aryl boronic acids via Rh(III) catalysis has been reported, showing its versatility in creating diverse chemical structures (Zheng, Zhang, & Cui, 2014). Additionally, routes for synthesizing diversely functionalized indoles, including 4-alkoxyindole-7-carboxamides, have been developed, indicating its significance in medicinal chemistry (Grant et al., 2011).
Inhibition of Monoamine Oxidase B
Certain 1H-Indole-7-carboxamide derivatives have been discovered as potent inhibitors of monoamine oxidase B (MAO-B), a target for treating neurodegenerative diseases. These compounds have demonstrated selectivity and reversibility in inhibition, suggesting their potential as therapeutic agents (Tzvetkov et al., 2014).
Modulation of Cannabinoid Receptors
1H-Indole-7-carboxamide analogs have been studied as allosteric modulators of cannabinoid receptors. This research suggests potential applications in developing novel treatments for disorders related to these receptors (Piscitelli et al., 2012).
Anticancer Applications
A study on novel pyrazole–indole hybrids, including 1H-Indole-7-carboxamide derivatives, has shown promising anticancer activities. These compounds have demonstrated significant inhibition of various cancer cell lines, highlighting their potential in oncology (Hassan et al., 2021).
Optimization for Cannabinoid Receptor Modulation
Further research into optimizing the chemical functionalities of 1H-Indole-7-carboxamides has led to the development of more potent allosteric modulators for the cannabinoid receptor 1 (CB1). These developments are crucial for understanding and manipulating CB1 receptor activity (Khurana et al., 2014).
Anion Binding Properties
Studies have shown that 1H-Indole-7-carboxamide derivatives can bind anions such as halides, acetate, and nitrate. This property is significant for applications in analytical and separation chemistry (Makuc et al., 2009).
Future Directions
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target .
properties
IUPAC Name |
1H-indole-7-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-3-1-2-6-4-5-11-8(6)7/h1-5,11H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCXIABGNNQZOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540109 | |
Record name | 1H-Indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-7-carboxamide | |
CAS RN |
1670-89-9 | |
Record name | 1H-Indole-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1670-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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